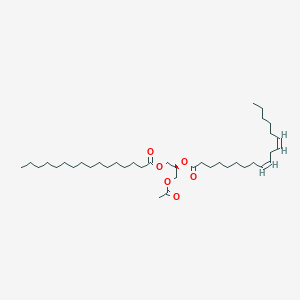

(S)-1-palmitoyl-2-linoleoyl-3-acetyl-glycerol

説明

Mosedipimod is a proprietary compound originally derived from Sika deer antler. It is a synthetic version of a monoacetyldiacylglyceride naturally occurring in various seed oils, bovine udder and milk fat, and antlers of Sika deer. Mosedipimod has been used in trials studying the supportive care and treatment of chemotherapy-induced neutropenia .

特性

分子式 |

C39H70O6 |

|---|---|

分子量 |

635.0 g/mol |

IUPAC名 |

[(2S)-1-acetyloxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C39H70O6/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-39(42)45-37(34-43-36(3)40)35-44-38(41)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2/h12,14,18-19,37H,4-11,13,15-17,20-35H2,1-3H3/b14-12-,19-18-/t37-/m0/s1 |

InChIキー |

GAKUNXBDVGLOFS-INJBRAEYSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCC=CCC=CCCCCC |

製品の起源 |

United States |

準備方法

The preparation of mosedipimod involves optimized synthetic routes. One such method includes the synthesis of EC18, a related compound, which has been evaluated in various pharmacological models . The industrial production methods for mosedipimod are not extensively documented, but it involves the use of specific reagents and conditions to ensure the purity and efficacy of the compound.

化学反応の分析

Mosedipimod undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the major products formed from these reactions are typically derivatives of the original compound, which retain the core structure of mosedipimod .

科学的研究の応用

Mosedipimod has a wide range of scientific research applications. It has been shown to improve lung function and reduce inflammation and fibrosis in animal models . It is being investigated for its potential against chemoradiation-induced oral mucositis and neutropenia, as well as against COVID-19 . Additionally, mosedipimod has applications in the treatment of immune system diseases, congenital disorders, and skin and musculoskeletal diseases . It is also being explored for its anticancer properties, particularly in enhancing the effects of other anticancer drugs .

作用機序

Mosedipimod accelerates endocytic trafficking of pattern recognition receptors, allowing for the swift removal of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) . This drug stimulates calcium influx into T lymphocytes and increases the production of various cytokines, including interleukin-2, interleukin-4, interleukin-12, interferon-gamma, and granulocyte-macrophage colony-stimulating factor . These actions stimulate the proliferation of hematopoietic stem cells, bone marrow stromal cells, and immune cells, including T and B lymphocytes, dendritic cells, and macrophages . Mosedipimod also enhances the cytolytic activity of natural killer cells and suppresses the expression of the transmembrane protein tumor cell toll-like receptor 4 on cancer cells .

類似化合物との比較

. Similar compounds include other triacylglycerols and fatty acid esters. mosedipimod is unique due to its specific molecular structure and its derived origin from Sika deer antler . Other similar compounds include various monoacetyldiacylglycerides found in seed oils and milk fat .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。